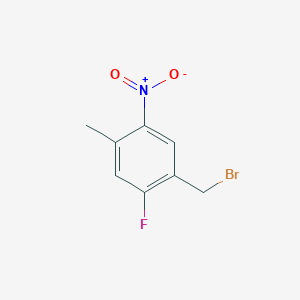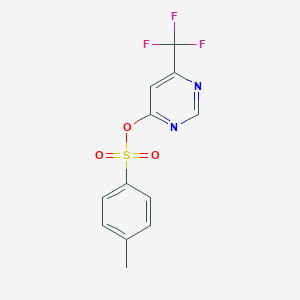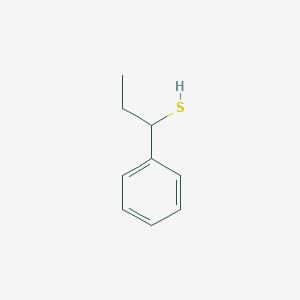![molecular formula C22H21N3O3 B2423873 6-アリル-4-(4-(ベンジルオキシ)フェニル)-3,4,6,7-テトラヒドロ-1H-ピロロ[3,4-d]ピリミジン-2,5-ジオン CAS No. 874622-86-3](/img/structure/B2423873.png)
6-アリル-4-(4-(ベンジルオキシ)フェニル)-3,4,6,7-テトラヒドロ-1H-ピロロ[3,4-d]ピリミジン-2,5-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-allyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic molecule that features unique structural components such as an allyl group and a benzyloxy phenyl group attached to a tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione core
科学的研究の応用
Chemistry
In chemistry, the compound is studied for its reactivity and as a precursor for synthesizing more complex molecules.
Biology
Its structural features make it a candidate for biological studies, particularly in probing enzyme interactions and receptor binding.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential, including anti-cancer and anti-inflammatory properties.
Industry
Industrial applications might include its use as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis. Starting from simpler organic molecules, several key reactions such as nucleophilic substitution, cyclization, and oxidation are employed. Specific conditions, like temperature, solvent choice, and catalysts, are critical for optimizing yields and purity.
Industrial Production Methods
On an industrial scale, the synthesis might involve continuous flow chemistry to enhance efficiency and scalability. Each step in the synthesis can be optimized for large-scale production, ensuring consistency and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: : It can undergo oxidation reactions at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: : Reduction reactions can target the benzyloxy group, potentially yielding benzyl alcohol derivatives.
Substitution: : The compound is susceptible to nucleophilic substitutions, especially at positions activated by the pyrrolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for epoxidation.
Reduction: : Hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: : Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF (dimethylformamide).
Major Products
The major products of these reactions include oxidized derivatives of the allyl group, reduced benzyloxy derivatives, and substituted pyrrolo[3,4-d]pyrimidine products.
作用機序
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The pathways involved often include modulation of enzymatic activity or binding to receptors that influence cellular processes. The exact mechanism can vary depending on the biological context and specific modifications of the compound.
類似化合物との比較
Similar Compounds
6-allyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione: These compounds share structural similarities but may exhibit different reactivities and biological activities.
Uniqueness
The unique combination of the allyl group and the benzyloxy phenyl group in 6-allyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione imparts distinct chemical and biological properties that differentiate it from its analogs.
There you have it—a detailed exploration of this intricate compound!
特性
IUPAC Name |
4-(4-phenylmethoxyphenyl)-6-prop-2-enyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-2-12-25-13-18-19(21(25)26)20(24-22(27)23-18)16-8-10-17(11-9-16)28-14-15-6-4-3-5-7-15/h2-11,20H,1,12-14H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQUGAILXPCCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1H-indol-1-yl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2423790.png)



![ethyl 2-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2423801.png)



![N-(3-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2423807.png)

![(1S)-1-[5-(Trifluoromethyl)thiophen-3-yl]ethanol](/img/structure/B2423810.png)

![2-Morpholinobenzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2423812.png)
![4-Acetamido-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2423813.png)
